molecular formula C11H16N2O3 B588070 2-[(Diethylamino)methyl]-4-nitrophenol-d10 CAS No. 1246820-37-0

2-[(Diethylamino)methyl]-4-nitrophenol-d10

Cat. No. B588070
M. Wt: 234.321
InChI Key: DFAWSOMDNOMEQL-MWUKXHIBSA-N
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Description

“2-[(Diethylamino)methyl]-4-nitrophenol-d10” is a nitrophenol reagent used for synthesis . It has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 .


Synthesis Analysis

The synthesis of similar compounds involves reactions at room temperature . For instance, the 4-amino-N-[2(diethylamino)ethyl]benzamide-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicate the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are typically ion-associate reactions . These reactions are crucial for understanding the relationships between bioactive molecules and receptor interactions .

Safety And Hazards

The safety data sheet for similar compounds indicates that they are highly flammable and toxic if swallowed or in contact with skin . They can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-12(4-2)8-9-7-10(13(15)16)5-6-11(9)14/h5-7,14H,3-4,8H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAWSOMDNOMEQL-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)[N+](=O)[O-])O)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diethylamino)methyl]-4-nitrophenol-d10

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